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4-(Trifluoromethoxy)phenylhydrazine hydrochloride

Catalog No.
S718435
CAS No.
133115-72-7
M.F
C7H8ClF3N2O
M. Wt
228.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethoxy)phenylhydrazine hydrochloride

CAS Number

133115-72-7

Product Name

4-(Trifluoromethoxy)phenylhydrazine hydrochloride

IUPAC Name

[4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride

Molecular Formula

C7H8ClF3N2O

Molecular Weight

228.6 g/mol

InChI

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-3-1-5(12-11)2-4-6;/h1-4,12H,11H2;1H

InChI Key

KQXZVSQCMVKMBK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NN)OC(F)(F)F.Cl

Canonical SMILES

C1=CC(=CC=C1NN)OC(F)(F)F.Cl

4-(Trifluoromethoxy)phenylhydrazine hydrochloride is a chemical compound with the molecular formula C7H7ClF3N3O. It features a trifluoromethoxy group attached to a phenylhydrazine structure, making it of interest in various chemical and biological applications. The compound is known for its significant reactivity due to the presence of the trifluoromethoxy group, which enhances its electrophilic characteristics. It is categorized under hazardous materials, with potential risks associated with skin contact, ingestion, and inhalation .

Currently, there is no documented information on the specific mechanism of action of 4-TFMPH hydrochloride.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Handle with care as hydrazines can be irritating and potentially carcinogenic.

Organic Building Block

4-(Trifluoromethoxy)phenylhydrazine hydrochloride is an organic building block used in the synthesis of various organic compounds, including pharmaceuticals and functional materials. The presence of the trifluoromethoxy group (-OCF3) makes it an attractive building block due to its unique electronic and steric properties. These properties can influence the reactivity and properties of the final synthesized molecule [].

Synthesis of Heterocycles

4-(Trifluoromethoxy)phenylhydrazine hydrochloride is a valuable precursor for the synthesis of heterocycles, which are organic compounds containing atoms other than carbon in their rings. It can be used to prepare various heterocycles, such as pyrazoles, pyridines, and pyrimidines, which are important scaffolds found in many biologically active molecules [].

Medicinal Chemistry Applications

Due to its ability to form heterocycles, 4-(trifluoromethoxy)phenylhydrazine hydrochloride has potential applications in medicinal chemistry. The synthesized heterocycles can be further modified to create new drug candidates. Research suggests that these derivatives may exhibit various biological activities, including antitumor, anti-inflammatory, and antibacterial properties [, ].

  • Nucleophilic Substitution: The hydrazine functional group can participate in nucleophilic substitution reactions, allowing it to form various derivatives.
  • Condensation Reactions: This compound can react with aldehydes and ketones to form hydrazones, which are useful intermediates in organic synthesis.
  • Reduction Reactions: The hydrazine group can be reduced to amines under specific conditions, expanding its utility in synthetic chemistry.

The synthesis of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride typically involves several steps:

  • Formation of Trifluoromethoxy Phenol: The starting material is often a phenolic compound that is reacted with trifluoromethylating agents to introduce the trifluoromethoxy group.
  • Hydrazine Formation: The phenolic compound is then treated with hydrazine hydrate or an appropriate hydrazine derivative to form the corresponding hydrazone.
  • Hydrochloride Salt Formation: Finally, the product can be converted into its hydrochloride salt by reacting it with hydrochloric acid.

4-(Trifluoromethoxy)phenylhydrazine hydrochloride has several applications in research and industry:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
  • Pharmaceutical Development: Its derivatives may be explored for therapeutic applications due to their potential biological activities.
  • Chemical Research: Used as a reagent in various

Interaction studies involving 4-(Trifluoromethoxy)phenylhydrazine hydrochloride focus on its reactivity with biological molecules and other chemicals. These studies are crucial for understanding its mechanisms of action and potential side effects.

  • Protein Interactions: Investigating how this compound interacts with proteins can reveal insights into its biological activity.
  • Metabolic Pathways: Understanding how this compound is metabolized can help assess its safety profile and efficacy as a drug candidate.

Several compounds exhibit structural similarities to 4-(Trifluoromethoxy)phenylhydrazine hydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-(Trifluoromethyl)phenylhydrazineTrifluoromethyl groupSimilar reactivity but different electronic properties due to CF3 group.
PhenylhydrazineBasic hydrazine structureLacks fluorinated substituents; simpler reactivity profile.
4-Amino-3-trifluoromethylphenolAmino groupExhibits different biological activities due to amino functionality.

The uniqueness of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride lies in the trifluoromethoxy substituent's ability to enhance electrophilicity and alter solubility characteristics compared to similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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